3-Phenoxypropane-1-sulfonyl chloride

Overview

Description

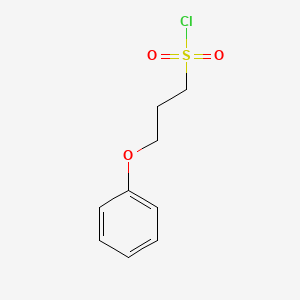

3-Phenoxypropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 .

Molecular Structure Analysis

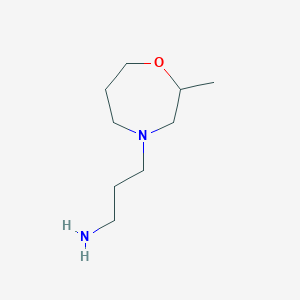

The IUPAC name for 3-Phenoxypropane-1-sulfonyl chloride is 3-phenoxy-1-propanesulfonyl chloride . The InChI code for this compound is 1S/C9H11ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 .Physical And Chemical Properties Analysis

3-Phenoxypropane-1-sulfonyl chloride is a solid substance . It has a molecular weight of 234.7 .Scientific Research Applications

Synthesis of Sulfones

3-Phenoxypropane-1-sulfonyl chloride: is a key intermediate in the synthesis of sulfones, which are pivotal in organic chemistry. Sulfones serve as versatile intermediates and are employed as building blocks in biological active molecules and functional materials . They can act as electron-withdrawing substituents in Michael acceptors or as leaving groups to produce sulfinates .

Heterocyclic Compound Formation

This compound is utilized in the formation of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. It’s particularly useful in synthesizing phenyl sulfonylacetophenone, a synthon in synthetic organic chemistry for creating five- and six-membered ring systems containing heteroatoms .

Photocatalysis

In photocatalytic applications, 3-Phenoxypropane-1-sulfonyl chloride can be involved in chromoselective synthesis. It’s used with photocatalysts like potassium poly(heptazine imide) to selectively generate different products from S-arylthioacetates by varying the excitation light .

Agrochemical Applications

The sulfonyl chloride group in this compound can be transformed into various functional groups, which are then used to create complex sulfonamides and sulfonates. These derivatives have applications in the agrochemical industry, providing a pathway to synthesize herbicides, pesticides, and fungicides .

Material Science

In material science, 3-Phenoxypropane-1-sulfonyl chloride contributes to the development of polymers and coatings. Its ability to transform into different sulfone-based structures makes it valuable for creating materials with specific properties like increased durability or chemical resistance .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant. It’s used to synthesize sulfonamide-containing drugs, which are crucial in the treatment of various bacterial infections. The sulfonyl chloride moiety is a starting point for creating a wide range of pharmaceuticals .

Chemical Synthesis

It’s also used in classical chemical synthesis methods, such as the Ramberg–Bäcklund reaction, which is a method for converting α-halo sulfones into alkenes . This showcases its versatility as a reagent in organic transformations.

Environmental Applications

Lastly, derivatives of 3-Phenoxypropane-1-sulfonyl chloride are used in environmental applications. They can be formulated into compounds that prevent aquatic organisms from attaching to surfaces, which is beneficial for maintaining clean ship hulls and fishing nets .

properties

IUPAC Name |

3-phenoxypropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQXONXRBRPWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxypropane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)

![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)